Ethylphenyldimethylaminoarsine
Description
Its molecular structure combines aromatic, aliphatic, and tertiary amine components, with arsenic replacing nitrogen in analogous amine-based compounds.
Properties
CAS No. |
61130-96-9 |
|---|---|
Molecular Formula |
C10H16AsN |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
N-[ethyl(phenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16AsN/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
PTKPOWIPOACTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylphenyldimethylaminoarsine can be synthesized through the reaction of ethylphenylchloroarsine with dimethylamine. The reaction typically occurs in a liquid phase under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: The industrial production of this compound involves the aminolysis of ethylphenylchloroarsine. This method is efficient and yields high purity products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethylphenyldimethylaminoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Simpler arsenic compounds.
Substitution: Various substituted arsenic compounds
Scientific Research Applications
Ethylphenyldimethylaminoarsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of ethylphenyldimethylaminoarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Ethylphenyldimethylaminoarsine and nitrogen-based analogs:
Key Observations :
- Functional Groups: The phenyl and ethyl groups in this compound mirror fendiline’s aromatic and aliphatic substituents, suggesting possible overlap in hydrophobicity and steric effects .
Pharmacological and Industrial Relevance
- This compound: Limited evidence suggests niche applications, possibly in catalysis or materials science, though arsenic’s toxicity limits biomedical use.
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